Sucrose 2,3,3',4',6-pentaacetate

Description

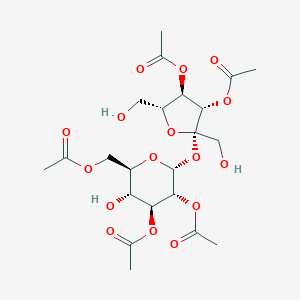

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O16/c1-9(25)31-7-15-16(30)18(33-11(3)27)19(34-12(4)28)21(36-15)38-22(8-24)20(35-13(5)29)17(32-10(2)26)14(6-23)37-22/h14-21,23-24,30H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLIHMGXFJRKSY-ZQNATQRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957285 | |

| Record name | 3,4-Di-O-acetylhex-2-ulofuranosyl 2,3,6-tri-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35867-25-5 | |

| Record name | α-D-Glucopyranoside, 3,4-di-O-acetyl-β-D-fructofuranosyl, 2,3,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35867-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sucrose 2,3,3',4',6-pentaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035867255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Di-O-acetylhex-2-ulofuranosyl 2,3,6-tri-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,3',4'-penta-O-acetylsucrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCROSE 2,3,3',4',6-PENTAACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98KX3NW9C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Sucrose 2,3,3 ,4 ,6 Pentaacetate

Chemo-Enzymatic Approaches

Chemo-enzymatic methods leverage the high selectivity of enzymes to modify sucrose (B13894) derivatives that may have been initially prepared through chemical means. These approaches are particularly valuable for achieving specific patterns of acetylation or deacetylation that are challenging to obtain through conventional chemical reactions alone.

Regioselective Deacetylation of Sucrose Octaacetate

The enzymatic hydrolysis of sucrose octaacetate, the fully acetylated derivative of sucrose, presents a viable route to partially acetylated sucrose esters. The regioselectivity of this deacetylation is highly dependent on the choice of enzyme. While the complete enzymatic deacetylation to a specific pentaacetate is not always direct, the formation of hepta- and hexa-acetylated intermediates is well-documented and these can be precursors to the desired product.

For instance, the deacetylation of sucrose octaacetate using various lipases and proteases has been explored. Lipase (B570770) from wheat germ has been shown to produce 2,3,3',4,6-penta-O-acetyl-sucrose as a major product. researchgate.net Other enzymes, such as Alcalase and protease N, initially yield 2,3,4,6,3',4',6'-hepta-acetate, which is then further deacetylated to a 2,3,4,6,3',4'-hexa-acetate. nih.gov Similarly, lipases like lipase OF and lipase AP6 produce different hepta-acetates. nih.gov The sequential use of different enzymes, such as alcalase and AP-6 lipase, can lead to the formation of specific penta-acetyl sucrose isomers, for example, 2,3,6,3',4'-penta-acetyl sucrose. researchgate.net

The table below summarizes the regioselective deacetylation of sucrose octaacetate by various enzymes.

| Enzyme | Major Products | Reference |

| Lipase from wheat germ | 2,3,3',4,6-penta-O-acetyl-sucrose | researchgate.net |

| Alcalase | 2,3,4,6,3',4',6'-hepta-acetate (initial), 2,3,4,6,3',4'-hexa-acetate (subsequent) | nih.gov |

| Protease N | 2,3,4,6,3',4',6'-hepta-acetate (initial), 2,3,4,6,3',4'-hexa-acetate (subsequent) | nih.gov |

| Lipase OF | 2,3,4,1',3',4',6'-hepta-acetate | nih.gov |

| Lipase AP6 | 2,3,4,1',3',4',6'-hepta-acetate | nih.gov |

| Candida lipase | 2,3,4,6,1',3',6'-hepta-acetate | nih.gov |

| Chymotrypsin | 2,3,4,6,1',3',4'-hepta-acetate | nih.gov |

Role of Biocatalysts in Site-Specific Acylation/Deacylation

Biocatalysts, particularly lipases, are instrumental in the site-specific modification of sucrose. Their ability to function in non-aqueous solvents has expanded their utility in organic synthesis, allowing for regioselective acylation in addition to deacylation. The lipase-catalyzed esterification of partially acetylated sucrose has been shown to be an effective method. rsc.orgrsc.org The prior chemical acetylation can enhance the reaction rate of the subsequent enzymatic acylation, which can even be performed in the absence of solvents. rsc.orgrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy has been a key analytical tool in determining the precise location of acylation, with studies indicating that the 6-position of the fructose (B13574) moiety is a primary site for enzymatic acylation. rsc.org

The inherent regioselectivity of enzymes stems from the specific binding of the substrate within the enzyme's active site. This lock-and-key mechanism ensures that only specific hydroxyl groups are accessible for acylation or deacylation, a level of precision that is difficult to achieve with purely chemical methods.

Chemical Synthesis Routes

Purely chemical methods for the synthesis of Sucrose 2,3,3',4',6-pentaacetate rely on a multi-step approach involving the strategic use of protecting groups to differentiate between the various hydroxyl groups of the sucrose molecule.

Multi-Step Synthesis from Sucrose Precursors

The synthesis of a specific partially acetylated sucrose derivative like the 2,3,3',4',6-pentaacetate isomer necessitates a carefully planned sequence of protection, acetylation, and deprotection steps.

To achieve selective acetylation, it is essential to first block certain hydroxyl groups with protecting groups. The trityl group (triphenylmethyl) is a bulky protecting group that selectively reacts with the primary hydroxyl groups of sucrose (at positions 6, 1', and 6') due to their lower steric hindrance.

The reaction of sucrose with trityl chloride can lead to mono-, di-, or tri-tritylated sucrose derivatives depending on the stoichiometry of the reagents. For the synthesis of this compound, a key intermediate is 6,1',6'-tri-O-tritylsucrose. iupac.org This intermediate is then fully acetylated at the remaining free hydroxyl groups to yield 6,1',6'-tri-O-tritylsucrose pentaacetate. iupac.orgontosight.ai

The table below outlines the key intermediates in the chemical synthesis of this compound.

| Intermediate Compound | Abbreviation | Role in Synthesis | Reference |

| 6,1',6'-Tri-O-tritylsucrose | - | Precursor with protected primary hydroxyls | iupac.org |

| 6,1',6'-Tri-O-tritylsucrose pentaacetate | TRISPA | Fully acetylated protected sucrose | iupac.orgontosight.airesearchgate.net |

| 2,3,3',4',6-Penta-O-acetylsucrose | - | Final target compound | iupac.org |

The final and critical step in the chemical synthesis is the selective removal of the protecting groups to unveil the desired hydroxyl group pattern. The trityl groups are typically removed under acidic conditions.

The detritylation of 6,1',6'-tri-O-tritylsucrose pentaacetate using boiling aqueous acetic acid has been reported to yield crystalline 2,3,3',4',6-penta-O-acetylsucrose in a 43% yield. iupac.org This reaction proceeds with the removal of the three trityl groups from the primary positions. It is noteworthy that during this process, an acyl migration of an acetyl group from the 4-position to the newly deprotected 6-position can occur. iupac.org The conditions of the deprotection, such as temperature and water content, can significantly influence the selectivity of the detritylation and the potential for acyl migration. researchgate.net For instance, the selective detritylation of 6,1',6'-tri-O-tritylsucrose penta-acetate in an aqueous acetic acid solution can be optimized to favor the formation of a specific penta-acetyl sucrose isomer. researchgate.net

Controlled Acetyl Group Migration and Isomerization

The synthesis of specific sucrose esters, such as this compound, is often complicated by the molecule's eight hydroxyl groups, which exhibit different levels of reactivity. uctm.edu This complexity necessitates synthetic routes that employ protecting groups and exploit phenomena like acyl migration to achieve the desired substitution pattern.

A key method for synthesizing this compound involves the detritylation of a precursor, 6,1',6'-tri-O-tritylsucrose pentaacetate. iupac.orgontosight.ai In this process, the removal of the bulky trityl protecting groups is accompanied by a controlled migration of an acetyl group. Specifically, treatment of 6,1',6'-tri-O-tritylsucrose pentaacetate with boiling aqueous acetic acid prompts the migration of an acetyl group from the O-4 position to the O-6 position. iupac.org This intramolecular rearrangement, or isomerization, is a critical step that yields the crystalline 2,3,3',4',6-penta-O-acetylsucrose in a reported yield of 43%. iupac.org

Acyl group migration is a well-documented phenomenon in carbohydrate chemistry. google.comresearchgate.netdoria.fi It can be influenced by reaction conditions such as pH. google.com Under basic conditions, acyl groups can migrate, for instance, from the O-2 position to primary hydroxyl groups like O-6. researchgate.net In the synthesis of this compound, the acidic conditions of boiling aqueous acetic acid facilitate the specific O-4 to O-6 migration needed to form the final product. iupac.org This migration is a thermodynamically driven process, where the acetyl group moves to a more stable position. researchgate.net The ability to control such migrations is fundamental for selectively producing specific isomers from a mixture of possibilities. researchgate.netresearchgate.netyoutube.comyoutube.com

Optimization of Reaction Parameters for Yield and Selectivity

Achieving a high yield and selectivity in the synthesis of sucrose acetates requires careful optimization of several reaction parameters. The transesterification process, a common method for creating sucrose esters, is influenced by factors including the choice of catalyst, reaction temperature, the molar ratio of reactants, and reaction time. uctm.edu

Catalyst Selection: The type of catalyst used has a significant impact on the reaction's success. In the transesterification for sucrose ester synthesis, catalysts like sodium methylate (CH₃ONa) and potassium carbonate (K₂CO₃) are often employed. uctm.edu Studies have shown that sodium methylate can lead to higher yields (85-95%) compared to potassium carbonate (76-80%). uctm.edu The choice of catalyst can orient the transesterification to a specific substitution pattern. uctm.edu

Reaction Temperature: Temperature plays a dual role in the synthesis. Increasing the temperature can enhance the reaction rate and yield, but only up to an optimal point. uctm.eduui.ac.id For enzymatic synthesis, the temperature affects not only the reaction kinetics but also the enzyme's activity and stability, as well as the solubility of the substrates (sucrose and the acyl donor). ui.ac.id For instance, in one study, the optimal temperature for the enzymatic esterification of sucrose was found to be 30°C. ui.ac.id

Molar Ratio of Reactants: The ratio of sucrose to the acylating agent is another critical parameter. A higher proportion of the acyl donor can lead to a slight increase in yield, but the amount of sucrose often limits the reaction. uctm.edu In enzymatic processes, the optimal molar ratio can be quite high; for example, ratios of fatty acid to sucrose of 40:1 and 64:1 have been found to be optimal for fatty acids derived from coconut and palm oil, respectively. ui.ac.id The goal is to find a balance that maximizes the formation of the desired product without leading to unwanted side products. researchgate.net

The following table summarizes the influence of various parameters on the synthesis of sucrose esters.

| Parameter | Effect on Yield and Selectivity | Example/Observation | Source(s) |

| Catalyst Type | Significantly affects reaction yield. | Sodium methylate provided higher yields (85-95%) than potassium carbonate (76-80%). | uctm.edu |

| Reaction Temperature | Can increase yield up to an optimal point before potential degradation or reduced efficiency. | Optimal temperature for an enzymatic synthesis was 30°C. | ui.ac.id |

| Molar Ratio | Increasing the acyl donor can slightly increase yield; sucrose amount is often the limiting factor. | Optimal fatty acid to sucrose ratios were found to be 40:1 and 64:1 in an enzymatic process. | uctm.eduui.ac.id |

| Reaction Time | Yield increases to a maximum before decreasing due to product degradation. | An optimal time of 3 hours was identified for a bromination reaction to avoid decomposition. | bas.bg |

Chromatographic Separation and Purity Enhancement Techniques

Following synthesis, which often results in a mixture of isomers and unreacted starting materials, rigorous purification is essential to isolate this compound. google.com Chromatography is the primary method used for the separation of sugar acetates. acs.orgacs.org

Column Chromatography: This is a fundamental technique for the purification of sucrose derivatives. Silica (B1680970) gel is a commonly used stationary phase for separating sugar acetates. google.comnih.gov The process involves applying the crude reaction mixture to the top of a silica gel column and eluting it with a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether. google.com The different components of the mixture travel through the column at different rates depending on their affinity for the silica gel, allowing for their separation and collection in distinct fractions. This method was successfully used to isolate 2,3,6,3'-tetra-O-acetyl-4'-O-butyrylsucrose after an acetyl group migration step. google.com Another stationary phase, Magnesol, has also been shown to be effective for the chromatographic separation of sugar acetate pairs, yielding components in a high state of purity without needing recrystallization. acs.org

Gas Chromatography (GC): For the analysis and quantification of sucrose esters, gas chromatography is a powerful tool. nih.govnih.gov In this method, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the components between the stationary phase and a mobile gas phase. For the analysis of sucrose monoesters, a derivatization step, such as acetylation, is often performed before injection into the GC column. nih.gov Gas chromatography coupled with mass spectrometry (GC/MS) can be used to confirm the identity of the separated peaks. nih.gov

Simulated Moving-Bed (SMB) Chromatography: On an industrial scale, simulated moving-bed (SMB) chromatography is an efficient technique for the continuous separation of sugars and their derivatives. organo.co.jp This method simulates the countercurrent movement of a solid adsorbent and a liquid eluent, allowing for large-scale, continuous production. It is particularly useful for separating sugars with similar structures, such as different oligosaccharides or isomers. organo.co.jp Organo Corporation has developed advanced SMB techniques, including the "new JO technique" for separating three components simultaneously and the "ASMB technique" for more cost-effective separation. organo.co.jp

The table below outlines various chromatographic techniques used for the purification of sucrose acetates.

| Chromatographic Technique | Stationary Phase/Column | Application | Source(s) |

| Column Chromatography | Silica Gel, Magnesol | Preparative separation and purification of sucrose acetate isomers from reaction mixtures. | google.comacs.org |

| Gas Chromatography (GC) | Wide-bore GC column (e.g., 0.53 mm x 15 m) | Analytical determination and quantification of sucrose esters, often after derivatization. | nih.govnih.gov |

| Simulated Moving-Bed (SMB) | Ion exchange resins (e.g., Amberlite series), Synthetic adsorbents | Industrial-scale continuous separation of sugars and their derivatives. | organo.co.jp |

Structural Elucidation and Conformational Analysis of Sucrose 2,3,3 ,4 ,6 Pentaacetate

Spectroscopic Characterization

Spectroscopic methods are instrumental in elucidating the molecular structure of sucrose (B13894) 2,3,3',4',6-pentaacetate in solution, offering insights into the connectivity of atoms and their spatial relationships.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For sucrose 2,3,3',4',6-pentaacetate, ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are influenced by the presence of the acetyl groups, with the carbonyl carbons of the acetate (B1210297) groups appearing in the downfield region (typically 170-175 ppm). The positions of the acetylated carbons can be inferred from the significant downfield shifts of the corresponding ring carbons compared to unsubstituted sucrose.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling networks within the glucose and fructose (B13574) spin systems, allowing for the tracing of connectivity between adjacent protons. HSQC spectra correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning the carbon resonances based on the previously assigned proton signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range correlations between protons and carbons, further confirming the placement of the acetyl groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Acetylated Sucrose Derivatives

| Nucleus | Functional Group | Chemical Shift Range (ppm) |

| ¹H | Anomeric Protons (H-1, H-2') | 5.0 - 6.5 |

| Ring Protons | 3.5 - 5.5 | |

| Acetyl Protons (CH₃) | 1.9 - 2.2 | |

| ¹³C | Anomeric Carbons (C-1, C-2') | 90 - 105 |

| Ring Carbons | 60 - 90 | |

| Acetyl Carbonyl Carbons (C=O) | 169 - 172 | |

| Acetyl Methyl Carbons (CH₃) | 20 - 21 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Mass Spectrometry and Fourier-Transform Infrared Spectroscopy

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound (C₂₂H₃₂O₁₆), the expected molecular weight is 552.48 g/mol . Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common soft ionization techniques used for the analysis of sucrose derivatives. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion ([M+Na]⁺ or [M+H]⁺). Fragmentation patterns in tandem MS (MS/MS) experiments would likely involve the cleavage of the glycosidic bond and the loss of acetyl groups, providing further structural information.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be dominated by strong absorption bands characteristic of the ester functional groups.

Table 2: Expected Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1740-1750 | C=O (ester) | Strong stretching vibration |

| ~1230-1250 | C-O (ester) | Strong stretching vibration |

| ~2850-3000 | C-H (alkane) | Stretching vibrations |

| ~3200-3600 | O-H | Broad stretching vibration from any remaining free hydroxyl groups |

Crystallographic Investigations

Crystallographic studies, particularly X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

X-ray Diffraction Analysis of Sucrose Derivatives

While a specific crystal structure for this compound is not publicly available, the crystal structures of sucrose and its peracetylated derivative, sucrose octaacetate, have been determined. These structures reveal that the conformation of the sucrose backbone is relatively rigid. The glucopyranose ring typically adopts a ⁴C₁ chair conformation, and the fructofuranose ring exists in an envelope or twist conformation. The glycosidic linkage angles are also well-defined. It is expected that the crystal structure of this compound would exhibit similar conformational features for the carbohydrate core, with the acetyl groups arranged in specific orientations to minimize steric hindrance and optimize packing in the crystal lattice.

Computational Chemistry Approaches

Computational chemistry provides a powerful tool for investigating the conformational preferences and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Studies on Acetylated Carbohydrate Conformations

Density Functional Theory (DFT) has emerged as a robust method for studying the conformations of carbohydrates. DFT calculations can be used to determine the relative energies of different conformers of this compound, providing insights into its most stable three-dimensional structures. These calculations can also predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computed conformations.

Theoretical Examination of Reaction Mechanisms

The regioselective acylation of sucrose to yield a specific isomer such as this compound is a complex process governed by the nuanced differences in the reactivity of its eight hydroxyl groups. While direct theoretical examinations of the reaction mechanism for the formation of this particular pentaacetate are not extensively documented in the literature, theoretical studies on the fundamental reactivity of sucrose's hydroxyl groups provide a foundational understanding. These studies, employing computational chemistry methods, offer insights into the intrinsic factors that control where acylation is most likely to occur.

The selective substitution of sucrose's hydroxyl groups is influenced by a combination of electronic and steric factors, as well as the reaction conditions. Theoretical models help to disentangle these effects by calculating properties such as the acidity of the hydroxyl protons and the charge distribution around the oxygen atoms.

One approach to predicting reactivity involves the calculation of deprotonation enthalpies (DPEs) using semiempirical molecular orbital methods like AM1 and PM3. researchgate.net A lower DPE value suggests a more acidic hydroxyl group, which is generally more reactive in base-catalyzed acylation reactions. Studies have shown that the O-2 hydroxyl group on the glucose unit is by far the most acidic, a finding attributed to the influence of intramolecular hydrogen bonds. researchgate.net This heightened acidity suggests that the 2-position is a likely site for initial acylation under certain conditions.

Another powerful tool is Density Functional Theory (DFT), which can be used to calculate the Mulliken charges of the atoms within the sucrose molecule. A more negative partial charge on a hydroxyl oxygen atom indicates a higher electron density, making it a more potent nucleophile and thus more reactive towards an electrophilic acylating agent. A detailed kinetic study on the reaction of sucrose with phenyl isocyanate, supported by DFT calculations, established a reactivity order for the eight hydroxyl groups. rsc.org The results indicated that the primary hydroxyl groups (at positions 6, 6', and 1') are generally the most reactive. rsc.org

The theoretically determined reactivity order of sucrose's hydroxyl groups is presented below. rsc.org

| Position of Hydroxyl Group | Relative Reactivity |

|---|---|

| 6' | 1.00 |

| 6 | 0.84 |

| 1' | 0.31 |

| 3 | 0.25 |

| 4 | 0.23 |

| 2 | 0.13 |

| 4' | 0.11 |

| 3' | 0.09 |

Similarly, semiempirical calculations have been used to establish a scale of relative acidity for the hydroxyl groups based on deprotonation enthalpies. researchgate.net

| Position of Hydroxyl Group | Relative Acidity (based on DPE) |

|---|---|

| 2 | Most Acidic |

| Other positions show lower acidity |

While these theoretical findings suggest a general order of reactivity, the formation of a penta-substituted derivative like this compound involves a multi-step process where the initial acylations can influence the reactivity of the remaining hydroxyl groups. The formation of this specific isomer is not typically achieved through direct partial acetylation of sucrose in a single step due to the complexity of the product mixture.

Instead, a known synthetic route to 2,3,3',4',6-penta-O-acetylsucrose involves an acyl migration mechanism during the detritylation of a fully protected precursor. Specifically, the detritylation of 6,1',6'-tri-O-tritylsucrose pentaacetate with boiling aqueous acetic acid has been shown to yield 2,3,3',4',6-penta-O-acetylsucrose. iupac.org This reaction proceeds with the migration of an acetyl group from the O-4 position to the newly deprotected O-6 position. iupac.org This intramolecular rearrangement represents a specific, theoretically describable reaction mechanism that leads to the title compound. The propensity for such acyl migrations is a well-known phenomenon in carbohydrate chemistry and is itself subject to theoretical analysis, often involving the modeling of cyclic orthoester intermediates.

Chemical Reactivity and Transformation Studies of Sucrose 2,3,3 ,4 ,6 Pentaacetate

Regioselective Halogenation Reactions

The free hydroxyl groups of sucrose (B13894) 2,3,3',4',6-pentaacetate can be selectively replaced by halogens, a key step in the synthesis of valuable sucrose derivatives, including the artificial sweetener sucralose (B1001). The regioselectivity of these reactions is highly dependent on the reagents and conditions employed.

Reaction with Chlorinating Agents (e.g., Methanesulfonyl Chloride-N,N-dimethylformamide)

The chlorination of partially acetylated sucrose is a well-studied transformation. While direct chlorination of sucrose often yields complex mixtures, using a protected intermediate like sucrose pentaacetate allows for more controlled reactions. Vilsmeier-type reagents, generated in situ from reagents like thionyl chloride, phosgene, or methanesulfonyl chloride in a tertiary amide solvent such as N,N-dimethylformamide (DMF), are effective for this purpose. google.comsciencesnail.comgoogle.com

These reagents selectively chlorinate the primary hydroxyl groups at the 6 and 6' positions and the secondary hydroxyl group at the 4 position. wipo.int In the context of a sucrose-6-acylate, chlorinating agents are used to target the 4, 1', and 6' positions. google.comwipo.int The reaction to produce sucralose-6-acetate from sucrose-6-acetate involves chlorination, which is followed by the removal of the acetate (B1210297) group to yield the final product. sciencesnail.com

| Chlorinating Agent | Typical Solvent | Target Positions | Resulting Product Example |

|---|---|---|---|

| Thionyl chloride (SOCl₂) / Triphenylphosphine oxide | N,N-dimethylformamide (DMF) | 4, 1', 6' | 4,1',6'-Trichlorogalactosucrose derivatives |

| Phosphorous pentachloride (PCl₅) | Trichloroacetonitrile | 4, 1', 6' | Sucralose-6-acetate |

| Methanesulfonyl chloride (MsCl) | N,N-dimethylformamide (DMF) | 4, 1', 6' | Trichlorinated sucrose esters |

| Phosgene (COCl₂) / Arnold's Reagent | Tertiary Amide | 4, 1', 6' | 4,1',6'-trichloro-4,1',6'-trideoxy-galactosucrose-6-acylate |

Stereochemical Outcomes of Substitution Reactions on Hydroxyl Groups

Substitution reactions at chiral centers can proceed through different mechanisms, primarily SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), each with distinct stereochemical consequences. numberanalytics.com

SN1 Reactions: These proceed through a planar carbocation intermediate, allowing the nucleophile to attack from either face. This typically results in a racemic or near-racemic mixture of stereoisomers. oregonstate.edulibretexts.org

SN2 Reactions: These involve a single-step mechanism where the nucleophile attacks from the side opposite to the leaving group (backside attack). This concerted process leads to an inversion of the configuration at the chiral center. numberanalytics.comlibretexts.org

In the chlorination of sucrose derivatives at the C-4 position, the reaction proceeds via an SN2 mechanism. google.com This results in a clean inversion of stereochemistry at this center. The original D-glucose unit, which has an equatorial hydroxyl group at C-4, is converted into a D-galactose unit, where the substituent at C-4 is in an axial orientation. This inversion is a critical transformation in the synthesis of galactosucrose derivatives like sucralose. google.com

De-esterification and Subsequent Derivatization Pathways

The acetyl groups of sucrose 2,3,3',4',6-pentaacetate function as protecting groups. Their selective removal, or de-esterification, is crucial for exposing hydroxyl groups for subsequent reactions. Methods have been developed for the regioselective deacetylation of fully acylated sugars. researchgate.net For instance, reagents like hydrazine (B178648) hydrate (B1144303) in acetonitrile (B52724) or ethylenediamine (B42938) mixed with acetic acid can selectively remove the anomeric acetyl group, providing a free hydroxyl at C-1. researchgate.nettandfonline.com The enzymatic deacetylation of sucrose octaacetate is also a known route to produce various partially acetylated sucrose isomers, including penta-O-acetylsucroses. researchgate.net

Once specific hydroxyl groups are unmasked, the partially protected sucrose molecule becomes a valuable synthon for further derivatization. For example, a hexa-O-acetylsucrose derivative, after deacetylation, can be reacted with p-toluenesulfonyl chloride. researchgate.net This introduces a tosylate group, which is an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions for the synthesis of more complex structures. researchgate.net This strategy allows for the creation of a diverse library of sucrose derivatives with tailored properties.

Anomeric Effects and Rearrangement Mechanisms in Acetylated Disaccharides

Investigation of Acetyl Group Migrations and Epimerization

Acetyl Group Migration: Acyl group migration is a common intramolecular rearrangement in polyhydroxylated compounds like carbohydrates, first observed by Fischer. doria.finih.gov In partially acetylated sugars, an acetyl group can migrate to an adjacent free hydroxyl group, a process that is often catalyzed by acid or base and proceeds through a cyclic orthoester intermediate. doria.firesearchgate.net The rate of migration is significantly dependent on pH. nih.govnih.gov

This phenomenon is particularly relevant in synthetic strategies. For example, during one synthetic route to sucralose, a key step involves the migration of an acetyl group from the C-4 position to the C-6 position of a protected sucrose derivative. google.com Studies on oligosaccharides have shown that acetyl groups can even migrate across the glycosidic bond, for instance, from the O2 position of one mannose unit to the O6 position of an adjacent unit. nih.govresearchgate.net

| Molecule Type | Migration Pathway | Conditions/Observations | Reference |

|---|---|---|---|

| Partially acetylated sucrose | C4 → C6 | Occurs during a synthetic route to sucralose. | google.com |

| Oligo-mannoside | O2 (unit A) → O6 (unit B) | Migration occurs across the glycosidic bond. | nih.govresearchgate.net |

| Mono-O-acetylated sialic acid | C7 ⇌ C8 ⇌ C9 | Migration is bidirectional and pH-dependent. | nih.gov |

Epimerization: Epimerization is the process by which the configuration at a single stereocenter in a molecule containing multiple stereocenters is changed. youtube.comwikipedia.org The resulting molecules are known as epimers. In carbohydrate chemistry, epimerization can occur under basic conditions, often proceeding through an enolate or enediol intermediate. youtube.comyoutube.com For example, exposing D-glucose to a base can lead to its epimerization at the C-2 position to form D-mannose. youtube.comyoutube.com The stereochemical inversion at the C-4 position during the chlorination of sucrose derivatives is a prime example of a synthetically induced epimerization, transforming a glucose moiety into a galactose moiety. google.com

Formation of Anhydro Derivatives

Anhydro derivatives of sugars are formed by the intramolecular elimination of a molecule of water between two hydroxyl groups, resulting in the formation of an internal ether linkage (an epoxide or other cyclic ether). researchgate.net These strained ring systems are versatile intermediates in carbohydrate synthesis.

Sucrose 2,3,3 ,4 ,6 Pentaacetate As a Key Synthetic Intermediate

Precursor Role in the Synthesis of Halogenated Sucrose (B13894) Derivatives (e.g., Sucralose (B1001) Precursors)

The most prominent application of sucrose pentaacetate derivatives lies in the synthesis of halogenated sucroses, most notably the artificial sweetener sucralose. The challenge in synthesizing sucralose is the selective chlorination of the hydroxyl groups at the 4, 1', and 6' positions of the sucrose molecule, while leaving the other hydroxyl groups untouched. nih.gov Direct chlorination of sucrose is not feasible as it leads to a complex mixture of chlorinated products. Therefore, a strategic protection and deprotection sequence is necessary to achieve the desired regioselectivity.

Partially acetylated sucrose derivatives, such as sucrose 2,3,3',4',6-pentaacetate, play a crucial role as intermediates in this process. By protecting five of the eight hydroxyl groups with acetyl groups, the remaining free hydroxyls are available for targeted chlorination. The synthesis of these pentaacetates can be achieved through various methods, including enzymatic deacetylation of the readily available sucrose octaacetate. For instance, treatment of sucrose octaacetate with lipases can lead to the regioselective removal of acetyl groups, yielding various hepta-, hexa-, and penta-O-acetylsucroses. researchgate.net One study demonstrated that the use of wheat germ lipase (B570770) on sucrose octaacetate produced 2,3,3',4',6-penta-O-acetyl-sucrose as a major product. researchgate.net

Table 1: Key Intermediates in Sucralose Synthesis

| Compound Name | Role in Synthesis |

| Sucrose | Starting material |

| Sucrose Octaacetate | Peracetylated sucrose, precursor to partially deacetylated derivatives |

| This compound | Key intermediate with free hydroxyls for regioselective chlorination |

| 4,1',6'-Trichloro-4,1',6'-trideoxy-sucrose 2,3,3',4',6-pentaacetate | Chlorinated intermediate |

| Sucralose (4,1',6'-Trichloro-4,1',6'-trideoxygalactosucrose) | Final halogenated product |

Utility in the Preparation of Other Modified Carbohydrate Scaffolds

The strategic placement of protecting groups in this compound makes it a valuable starting material for the synthesis of a wide array of other modified carbohydrate scaffolds beyond simple halogenation. The free hydroxyl groups can serve as handles for the introduction of various functional groups, leading to novel sucrose derivatives with potentially interesting biological or physical properties.

The free hydroxyls can undergo a variety of chemical transformations, including:

Etherification: Reaction with alkyl halides or other electrophiles to introduce new ether linkages.

Esterification: Acylation with different acyl groups to create mixed-ester derivatives.

Glycosylation: Acting as an acceptor for the attachment of other sugar units to form oligosaccharides.

Oxidation: Conversion of the hydroxyl groups to ketones or carboxylic acids.

For example, the selective modification of partially protected sucrose derivatives is a key strategy in the synthesis of sucrose-based macrocycles. synthose.com While not specifically detailing the use of the 2,3,3',4',6-pentaacetate isomer, the principles outlined are directly applicable. The free hydroxyls could be functionalized to introduce linking arms that can then be cyclized to form novel macrocyclic structures. Such scaffolds are of interest for their potential as host molecules in supramolecular chemistry or as mimics of biological receptors.

Furthermore, the ability to selectively modify the unprotected positions allows for the synthesis of sucrose derivatives with altered physicochemical properties, such as solubility, and can be used to probe structure-activity relationships in biological systems. nih.gov

Table 2: Potential Modifications of this compound

| Reaction Type | Reagents | Potential Product |

| Etherification | Alkyl halide, Base | Alkyl ether of sucrose pentaacetate |

| Esterification | Acyl chloride, Base | Mixed ester of sucrose |

| Oxidation | Mild oxidizing agent | Keto-sucrose pentaacetate |

| Glycosylation | Glycosyl donor, Promoter | Disaccharide-sucrose conjugate |

Application as a Building Block in Glycopolymer Synthesis

Glycopolymers, which are polymers with pendant carbohydrate moieties, have emerged as important materials in biomedical applications due to their biocompatibility and ability to mimic natural glycoconjugates. nih.govrsc.org The synthesis of well-defined glycopolymers often relies on the polymerization of carbohydrate-containing monomers.

This compound, with its available hydroxyl groups, can be envisioned as a precursor for the synthesis of such monomers. The free hydroxyls can be chemically modified to introduce a polymerizable functional group, such as an acrylate (B77674), methacrylate, or styryl group. nih.gov For instance, a free hydroxyl could be esterified with acryloyl chloride to yield a sucrose pentaacetate acrylate monomer.

This monomer could then be subjected to polymerization, typically through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmention chain Transfer (RAFT) polymerization, to produce a glycopolymer with sucrose units pendant to the polymer backbone. nih.gov These methods allow for good control over the polymer's molecular weight and dispersity. The resulting glycopolymers could have potential applications in areas such as drug delivery, tissue engineering, and as selective binders for biological targets.

While specific literature detailing the direct use of this compound as a monomer for glycopolymer synthesis is not abundant, the general principles of glycopolymer synthesis strongly support its potential in this area. nih.gov The ability to create a monomer from a complex and readily available carbohydrate like sucrose is a valuable strategy in the development of new biomaterials.

Future Research Directions in Sucrose 2,3,3 ,4 ,6 Pentaacetate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of specifically substituted sucrose (B13894) derivatives like Sucrose 2,3,3',4',6-pentaacetate is often complex, involving multiple protection and deprotection steps. Future research is increasingly focused on creating more efficient, environmentally friendly, and economically viable synthetic routes.

A primary direction is the advancement of enzymatic and chemo-enzymatic methods. Lipases and esterases have shown promise in the selective acylation and deacylation of sucrose. For instance, treatment of sucrose octaacetate with lipase (B570770) from wheat germ has been shown to produce 2,3,3',4',6-penta-O-acetylsucrose as a major product. researchgate.net Similarly, the sequential hydrolysis of sucrose octaacetate using alcalase and AP-6 lipase can also yield a penta-acetyl sucrose derivative. researchgate.net Another innovative approach involves the use of fructosyltransferase (FTase). An immobilized FTase from a novel Aspergillus sp. GX-0010 has been studied for its potential to synthesize sucrose-6-acetate, a key intermediate for the sweetener sucralose (B1001), by catalyzing the reaction between sucrose and glucose-6-acetate. nih.gov Such enzymatic strategies can offer high selectivity, reduce the need for hazardous reagents and solvents, and operate under mild conditions, aligning with the principles of green chemistry.

Furthermore, research into novel catalyst systems for chemical synthesis continues to be a priority. This includes the development of phase-transfer catalysts and solid acid catalysts to improve reaction yields and simplify purification processes. google.comgoogle.com For example, a method for synthesizing sucrose-6-acetate uses a carbonate catalyst and a phase-transfer catalyst, which simplifies the process and increases yield. google.com Another approach employs solid acid catalysts like cerous sulfate, which can be easily filtered from the reaction mixture, making the process more suitable for industrial production. google.com Ultrasound-assisted synthesis has also been explored for producing sucrose esters like sucrose octaacetate, demonstrating a reduction in reaction time compared to conventional heating. fkit.hr

Advanced Spectroscopic and Computational Probes for Structure and Reactivity

A precise understanding of the three-dimensional structure and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. Advanced spectroscopic techniques are indispensable for this purpose.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) remains the cornerstone for structural elucidation. mdpi.com Detailed NMR studies allow for the unambiguous assignment of acetyl groups to specific hydroxyl positions on the sucrose scaffold. For instance, the proton magnetic resonance spectrum of octa-O-acetylsucrose was analyzed by comparing spectra of specifically deuterated versions to confirm the structure of penta-acetyl sucrose derivatives. researchgate.net The anomeric configuration and glycosidic linkages in sucrose-mimicking disaccharides have been determined using the ¹J(C-H) coupling constant, where a value greater than 170 Hz indicates an α-linkage. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to complement experimental data. mdpi.com Theoretical models can predict stable conformations, analyze intramolecular hydrogen bonding, and calculate spectroscopic parameters, providing deeper insight into the molecule's structure. DFT studies have been used to investigate the deacylation of glucose pentaacetate, demonstrating how the anomeric effect influences the reaction, a finding that can be extended to more complex sucrose derivatives. mdpi.com These computational probes can guide synthetic efforts by predicting the most reactive sites for chemical modification.

Exploration of Undiscovered Chemical Transformations and Derivatizations

The five acetyl groups of this compound mask specific hydroxyl groups, leaving others at the 1', 4, and 6' positions available for targeted chemical reactions. Future research will focus on leveraging this differential protection to explore novel chemical transformations.

One key area is the synthesis of new sucrose-based polymers and materials. The free hydroxyl groups can serve as initiation points for polymerization or as sites for grafting onto other polymer backbones. Another avenue involves using the pentaacetate as a scaffold for creating complex molecules with potential applications in pharmaceuticals or agrochemicals. For example, the free hydroxyls can be selectively reacted to introduce other functional groups. The reaction of 2,3,3′4′,6-penta-O-acetylsucrose with trityl chloride, followed by mesylation and detritylation, allows for the introduction of methanesulphonate groups at specific positions. researchgate.net Subsequent reactions with various anions can lead to derivatives with an inverted configuration at C-4, forming derivatives of β-D-fructofuranosyl α-D-galactopyranoside. researchgate.net

The detritylation of 6,1',6'-tri-O-tritylsucrose pentaacetate has been observed to cause a migration of an acetyl group from the O-4 to the O-6 position, resulting in the formation of 2,3,3',4',6-penta-O-acetylsucrose. iupac.org This type of intramolecular acyl migration is a fascinating area for further study, as understanding and controlling these rearrangements can unlock new synthetic pathways to other partially acylated sucrose isomers.

Strategies for Process Scalability and Industrial Relevance

For this compound and its derivatives to find widespread application, it is essential to develop manufacturing processes that are scalable, cost-effective, and robust. A significant challenge in carbohydrate chemistry is translating complex, multi-step laboratory syntheses into viable industrial processes.

Future research will likely emphasize the development of continuous flow manufacturing processes. nih.gov Continuous flow reactors offer numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, better reproducibility, and the potential for automation. The use of immobilized enzymes or solid-supported catalysts is particularly well-suited for flow chemistry, allowing for the catalyst to be retained within the reactor for extended periods, thereby increasing efficiency and reducing costs. nih.govnih.gov A study demonstrated the continuous production of 2-α-D-glucosyl-glycerol from sucrose using an immobilized sucrose phosphorylase catalyst in a packed-bed reactor, which showed excellent stability over several weeks. nih.gov

Process optimization will also be a critical focus. This involves systematically studying reaction parameters such as temperature, pressure, solvent, catalyst loading, and substrate concentration to maximize yield and purity while minimizing waste and energy consumption. nih.govnih.gov The development of efficient downstream processing and purification techniques, such as continuous chromatography or membrane filtration, is equally important for achieving the high purity required for many industrial applications.

Q & A

Q. What are the established synthetic methodologies for Sucrose 2,3,3',4',6-pentaacetate, and how do reaction conditions influence yield and regioselectivity?

Sucrose pentaacetates are typically synthesized via partial acetylation of sucrose using acetic anhydride in the presence of a catalyst (e.g., sodium acetate or pyridine). The regioselectivity of acetylation depends on reaction temperature, solvent polarity, and catalyst choice. For example, sodium acetate under anhydrous conditions at 60–80°C favors selective acetylation of primary hydroxyl groups. Post-synthesis purification involves recrystallization from chloroform or ethanol to isolate the desired regioisomer . Key quality controls include TLC for purity verification and specific rotation measurements ([α]D) to confirm stereochemical integrity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming acetylation sites. For instance, acetyl methyl protons resonate at δ 2.0–2.1 ppm, while anomeric protons of sucrose derivatives appear at δ 5.0–6.0 ppm .

- IR Spectroscopy : Strong absorbance at 1740–1760 cm confirms ester carbonyl groups .

- TLC : Rf values in chloroform/methanol (9:1) systems help monitor reaction progress and purity .

- Specific Rotation : Values like [α]D = +4.8° (c=5% in CHCl3) distinguish between α- and β-anomers .

Q. How does the stability of this compound vary under different storage conditions?

The compound is hygroscopic and prone to hydrolysis in aqueous or humid environments. Long-term stability is achieved by storing in airtight containers under inert gas (e.g., argon) at −20°C. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months when protected from light .

Advanced Research Questions

Q. How can regioselective deacetylation strategies be optimized to generate specific intermediates for glycoconjugate synthesis?

Regioselective deacetylation is achieved using controlled alkaline hydrolysis (e.g., NaOH/MeOH) or enzymatic methods (e.g., lipases). For example, lipase B from Candida antarctica selectively hydrolyzes acetyl groups at the C6 position of sucrose derivatives, enabling site-specific functionalization for oligosaccharide assembly . Kinetic monitoring via HPLC ensures precision in deprotection steps .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be addressed?

Matrix interference (e.g., proteins, lipids) complicates detection in biological fluids. Solid-phase extraction (SPE) with C18 cartridges followed by LC-MS/MS using a reversed-phase column (e.g., C18, 2.6 µm) improves sensitivity. Deuterated internal standards (e.g., D-sucrose pentaacetate) correct for ion suppression effects .

Q. How do crystallinity and polymorphism affect the physicochemical properties of this compound?

Crystallinity impacts solubility and dissolution rates. X-ray diffraction studies reveal that sucrose pentaacetates form orthorhombic crystals with distinct melting points (e.g., 129–133°C). Polymorph screening via solvent-antisolvent crystallization identifies metastable forms with enhanced bioavailability for drug delivery systems .

Q. What mechanistic insights explain contradictory reactivity data in esterification and glycosylation reactions?

Discrepancies in reactivity often stem from steric hindrance at the C2 and C3 positions. Kinetic studies using O-labeled acetic anhydride demonstrate slower acylation at crowded sites, while isotopic tracing (C-glucose) reveals competitive pathways in glycosylation . Computational modeling (DFT) further elucidates transition-state energetics .

Q. How can sucrose pentaacetates serve as precursors for functionalized materials in nanotechnology?

The acetyl groups act as "protecting" moieties, enabling sucrose to participate in click chemistry (e.g., CuAAC) for dendrimer synthesis. For example, azide-functionalized pentaacetates react with alkyne-modified polymers to create biocompatible hydrogels for drug encapsulation .

Q. What strategies resolve conflicting literature reports on the solubility of this compound in polar aprotic solvents?

Contradictory solubility data (e.g., in DMSO vs. DMF) arise from varying hydration levels of commercial solvents. Karl Fischer titration ensures anhydrous conditions, while phase-solubility diagrams constructed at 25°C and 40°C provide reproducible solubility profiles .

Q. How does the compound’s stereochemistry influence its role as a chiral auxiliary in asymmetric synthesis?

The β-D-configuration at the anomeric center directs stereoselective glycosidic bond formation in nucleotide sugars. For example, UDP-glucose derivatives synthesized from sucrose pentaacetate show >90% enantiomeric excess in enzymatic cascades for heparin analogs .

Methodological Considerations

- Synthesis Optimization : Use a 1:5 molar ratio of sucrose to acetic anhydride with 0.1 M sodium acetate in anhydrous pyridine for 72 hours at 70°C to achieve >85% yield .

- Analytical Workflow : Combine HPLC (C18 column, 1.0 mL/min acetonitrile/water) with evaporative light scattering detection (ELSD) for non-UV-active impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.